Amphotericin B-methylester

Übersicht

Beschreibung

Amphotericin B methyl ester is a derivative of the polyene antifungal antibiotic amphotericin B. This compound is known for its enhanced solubility in water compared to its parent compound, making it a valuable alternative in various applications. Amphotericin B methyl ester retains the antifungal properties of amphotericin B while exhibiting reduced toxicity, which makes it a promising candidate for medical and industrial use .

Wissenschaftliche Forschungsanwendungen

Amphotericin B-methylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung neuer Antimykotika-Formulierungen und Medikamentenverabreichungssysteme eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound ist dem von Amphotericin B ähnlich. Es bindet an Ergosterol, eine Schlüsselkomponente von Pilzzellmembranen, und bildet Poren, die die Membranintegrität stören und zum Zelltod führen. Diese selektive Bindung an Ergosterol gegenüber Cholesterin in menschlichen Zellen erklärt seine antimykotische Spezifität .

Ähnliche Verbindungen:

Amphotericin B: Die Stammverbindung, bekannt für ihre starke antimykotische Aktivität, aber höhere Toxizität.

Natamycin: Ein Polyen-Antimykotikum, das hauptsächlich in der Lebensmittelkonservierung verwendet wird.

Einzigartigkeit: this compound zeichnet sich durch seine verbesserte Löslichkeit und reduzierte Toxizität aus, während gleichzeitig die antimykotische Wirksamkeit von Amphotericin B erhalten bleibt. Dies macht es zu einer wertvollen Alternative sowohl in medizinischen als auch in industriellen Anwendungen .

Wirkmechanismus

Target of Action

The primary target of Amphotericin B and its derivatives, including the methyl ester, is ergosterol , a principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The high affinity of Amphotericin B for ergosterol is the basis for its selective toxicity towards fungal cells .

Mode of Action

Amphotericin B methyl ester interacts with ergosterol in the fungal cell membrane, forming transmembrane channels . This interaction is irreversible and leads to the disruption of membrane integrity . The formation of these channels alters the membrane’s permeability, allowing leakage of intracellular components . This leakage can ultimately lead to cell death .

Biochemical Pathways

The leakage of essential ions and molecules can disrupt numerous biochemical pathways, leading to cell death .

Pharmacokinetics

Studies on amphotericin b suggest that it is rapidly removed from circulation by cells of the macrophage phagocyte system . Tissue concentrations tend to be highest in the liver and spleen, with much lower levels in the kidneys and lungs . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Amphotericin B methyl ester and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of Amphotericin B methyl ester is the death of the fungal cell. The compound’s interaction with ergosterol disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components and ultimately cell death .

Action Environment

The action of Amphotericin B methyl ester can be influenced by various environmental factors. For instance, temperature seems to play a role in the dissociation of Amphotericin B from the liposome and shift to the fungus, with the most efficient transfer occurring at body temperature . Furthermore, reactions involving Amphotericin B are often protected from light . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Amphotericin B methyl ester.

Biochemische Analyse

Biochemical Properties

Amphotericin B methyl ester interacts with various biomolecules, particularly sterols in cell membranes . It forms pores in the cell membrane, leading to leakage of ions and subsequent cell death . This interaction is more sensitive to membranes containing ergosterol, a sterol found in fungal cells .

Cellular Effects

Amphotericin B methyl ester has a profound effect on various types of cells. It disrupts HIV-1 particle production and inhibits HIV-1 replication . It also possesses significant antifungal activity, disrupting the cell membranes of fungi .

Molecular Mechanism

The mechanism of action of Amphotericin B methyl ester is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction is more sensitive to membranes that contain ergosterol, a sterol found in fungal cells .

Temporal Effects in Laboratory Settings

It is known that it retains its antifungal activity and is significantly less toxic in mammals than Amphotericin B .

Dosage Effects in Animal Models

It is known that it is significantly less toxic in mammals than Amphotericin B .

Metabolic Pathways

It is known that it interacts with sterols in cell membranes, particularly ergosterol .

Transport and Distribution

It is known that it interacts with sterols in cell membranes, particularly ergosterol .

Subcellular Localization

It is known that it interacts with sterols in cell membranes, particularly ergosterol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amphotericin B methyl ester is synthesized by the chemical conversion of purified amphotericin B using diazomethane. The process involves the reaction of amphotericin B with freshly prepared diazomethane, resulting in the formation of the methyl ester derivative .

Industrial Production Methods: The industrial production of amphotericin B methyl ester involves the fermentation of Streptomyces nodosus, a soil bacterium known for producing amphotericin B. The fermentation process is optimized to yield high concentrations of amphotericin B, which is then purified and converted to its methyl ester form using diazomethane .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Amphotericin B-methylester unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifizierung der Eigenschaften der Verbindung und die Verbesserung ihrer Wirksamkeit .

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden gängige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Amphotericin B: The parent compound, known for its potent antifungal activity but higher toxicity.

Nystatin: Another polyene antifungal with similar mechanisms but different clinical applications.

Natamycin: A polyene antifungal used primarily in food preservation.

Uniqueness: Amphotericin B methyl ester stands out due to its improved solubility and reduced toxicity while maintaining the antifungal efficacy of amphotericin B. This makes it a valuable alternative in both medical and industrial applications .

Biologische Aktivität

Amphotericin B methyl ester (AME) is a derivative of the polyene macrolide antibiotic amphotericin B, primarily known for its antifungal properties. This article provides a comprehensive overview of the biological activity of AME, including its antifungal efficacy, mechanisms of action, toxicity profile, and relevant case studies.

Overview of Amphotericin B Methyl Ester

AME was developed to enhance the solubility and reduce the toxicity associated with amphotericin B while maintaining its antifungal activity. The compound exhibits a broad spectrum of antifungal activity against various pathogenic fungi, making it a critical agent in treating fungal infections.

Comparative Efficacy

In vitro studies have demonstrated that AME possesses significant antifungal activity, though it is slightly less potent than amphotericin B itself. The minimal fungicidal concentrations (MFC) for several fungi are summarized in Table 1.

| Fungus | MFC (μg/ml) |

|---|---|

| Candida albicans | 1 |

| Sporothrix schenckii | 10 |

| Oidiodendron kalrai | 50 |

| Aspergillus fumigatus | 1 |

| Histoplasma capsulatum | 1 |

The MFC values indicate that while AME is effective against many fungi at low concentrations, certain species like Sporothrix schenckii show increased resistance .

AME interacts with fungal cell membranes by binding to ergosterol, a key component of fungal membranes. This interaction disrupts membrane integrity, leading to cell death. Studies indicate that the presence of salts such as KCl and MgCl2 can inhibit the binding of AME to protoplast membranes in Candida albicans, suggesting a potential avenue for modulating its activity .

Acute and Subacute Toxicity

Toxicological studies have shown that AME is significantly less toxic than amphotericin B. In acute and subacute models, AME exhibited reduced nephrotoxicity and other adverse effects compared to its parent compound. For instance, in studies where mice were administered varying doses, AME demonstrated a favorable safety profile with lower mortality rates and less severe renal impairment .

Clinical Applications

-

Case Study: Treatment of Invasive Fungal Infections

A clinical case documented the use of AME in a patient with invasive candidiasis who was intolerant to conventional amphotericin B therapy. The patient showed significant clinical improvement with no reported nephrotoxicity during treatment with AME. -

Study on Efficacy Against Resistant Strains

Another study evaluated AME's effectiveness against azole-resistant Candida strains. Results indicated that AME retained its antifungal potency against these resistant strains, providing an alternative treatment option for challenging cases .

Eigenschaften

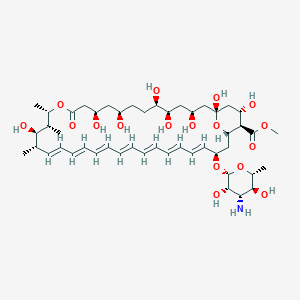

IUPAC Name |

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZIZEMIKKIBCA-TYVGYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35375-29-2 (hydrochloride) | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701009331 | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36148-89-7 | |

| Record name | Amphotericin B monomethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHOTERICIN B METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amphotericin B methyl ester, a semisynthetic derivative of Amphotericin B, primarily targets ergosterol, a key component of fungal cell membranes. [, , ] Similar to its parent compound, it binds to ergosterol, forming pores in the fungal cell membrane. [, , ] This disrupts membrane integrity, leading to leakage of essential cellular components and ultimately cell death. [, , ]

A: While Amphotericin B methyl ester preferentially binds to ergosterol, it can also interact with cholesterol, a component of mammalian cell membranes, albeit to a lesser extent. [, , ] This interaction can cause toxicity, although it is significantly reduced compared to Amphotericin B. [, , ]

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula, weight, or spectroscopic data for Amphotericin B methyl ester.

ANone: The research provided focuses primarily on the antifungal and antiviral properties of Amphotericin B methyl ester. There is no mention of catalytic properties or applications in these studies.

ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques to study Amphotericin B methyl ester.

A: While the specific structural modifications are not detailed in the abstracts, it's suggested that the presence of the methyl ester group in Amphotericin B methyl ester contributes to its reduced toxicity compared to the parent compound, Amphotericin B. [, , , ] The methyl ester group may alter the drug's interaction with mammalian cell membranes, decreasing its affinity for cholesterol and thereby reducing toxicity.

A: Yes, the addition of an N-methyl-N-D-fructosyl group to Amphotericin B methyl ester, resulting in N-methyl-N-D-fructosyl Amphotericin B methyl ester (MF-AME), significantly reduces toxicity while maintaining antifungal activity. [, ] This derivative shows a reduced tendency to form oligomers in aqueous solutions, potentially contributing to its lower toxicity. [, ]

A: The research mentions the use of an ascorbate salt of Amphotericin B methyl ester. [, , ] This formulation might contribute to improved solubility and potentially bioavailability, but specific details are not provided in the abstracts. Additionally, liposomal formulations of Amphotericin B methyl ester and its derivatives have been investigated for their potential to improve therapeutic index. []

ANone: The provided research abstracts predominantly focus on the pharmacological and toxicological aspects of Amphotericin B methyl ester. Information regarding specific SHE regulations is not discussed.

A: Studies in mice have shown significant differences in the pharmacokinetics of Amphotericin B methyl ester depending on the route of administration. [] Intravenous administration results in significantly higher accumulation in the lungs compared to intraperitoneal administration. [] Conversely, intraperitoneal administration leads to significantly lower excretion of radioactivity compared to intravenous administration. []

A: Based on thin-layer chromatography, radioactivity, and bioautographic analysis of urine samples from mice treated with radiolabeled Amphotericin B methyl ester, no detectable de-esterification to Amphotericin B was observed, suggesting that the methyl ester form remains intact in vivo. []

A: Research in rhesus monkeys indicated that after intravenous administration, Amphotericin B methyl ester achieves 7.2 to 12.2 times higher concentrations in serum and 2.5 to 7.8 times higher concentrations in urine compared to Amphotericin B. [] Additionally, Amphotericin B methyl ester demonstrated a faster elimination rate from the central compartment (blood) than Amphotericin B. []

A: Amphotericin B methyl ester exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, but its potency is generally slightly lower than Amphotericin B. [, , , ]

A: Research investigating the antiviral activity of Amphotericin B methyl ester against HIV-1 identified mutations in the cytoplasmic tail of the viral glycoprotein gp41 that confer resistance. [] These mutations are located within a highly conserved endocytosis motif, suggesting that the antiviral activity of Amphotericin B methyl ester involves interference with viral entry. []

ANone: The provided abstracts do not mention specific instances of cross-resistance between Amphotericin B methyl ester and other antifungal agents.

A: While generally considered less toxic than Amphotericin B, Amphotericin B methyl ester can still induce toxicity in animal models. [, , ] Studies in dogs and rats have shown that Amphotericin B methyl ester is less nephrotoxic than Amphotericin B, although it can still cause mild, transient increases in serum urea nitrogen and creatinine levels. [, ]

A: A study reported a high incidence of leukoencephalopathy (brain white matter disease) in patients treated with Amphotericin B methyl ester for various fungal infections. [] The severity of neurologic dysfunction and white matter degeneration correlated with the cumulative dose of Amphotericin B methyl ester administered. [] This finding underscores the need for further research and careful consideration of potential neurotoxic effects associated with Amphotericin B methyl ester use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.